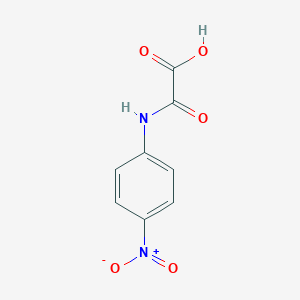

4-Nitrophenyloxamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitroanilino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5/c11-7(8(12)13)9-5-1-3-6(4-2-5)10(14)15/h1-4H,(H,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJKSYPGUAUQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059285 | |

| Record name | Acetic acid, [(4-nitrophenyl)amino]oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-94-6 | |

| Record name | 2-[(4-Nitrophenyl)amino]-2-oxoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyloxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalyl-p-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-[(4-nitrophenyl)amino]-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, [(4-nitrophenyl)amino]oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4-nitrophenyl)amino]oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-NITROOXANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7SP5WLZ3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Nitrophenyloxamic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenyloxamic acid, a derivative of both p-nitroaniline and oxalic acid, presents a chemical scaffold of interest in various scientific domains. This technical guide provides a consolidated overview of its known chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential, yet currently under-investigated, biological significance. Due to the limited availability of extensive experimental data in public domains, this document combines established information with theoretical insights derived from analogous compounds to offer a comprehensive resource for researchers.

Chemical and Physical Properties

This compound is a solid organic compound. The presence of a nitro group, a carboxylic acid, and an amide functionality suggests a molecule with a distinct electronic profile and potential for various chemical interactions. A summary of its known quantitative data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₅ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 210.14 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 205-207 °C (crude), 210 °C (recrystallized from water) | --INVALID-LINK-- |

| Density | 1.629 g/cm³ | --INVALID-LINK-- |

| CAS Number | 103-94-6 | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | No data available. Expected to have low solubility in non-polar organic solvents and some solubility in polar organic solvents and aqueous bases. | N/A |

| pKa | No experimental data available. The presence of the electron-withdrawing nitro group suggests the carboxylic acid proton is more acidic than that of the parent oxanilic acid. | N/A |

Spectral Data

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound from p-nitroaniline and anhydrous oxalic acid has been reported.[1]

Materials:

-

p-Nitroaniline (1.0 mole, 138 g)

-

Anhydrous oxalic acid (2.5 moles, 225 g)

Equipment:

-

Reaction vessel equipped with a stirrer and heating mantle

-

Filtration apparatus

-

Drying oven

Procedure:

-

A mixture of finely pulverized p-nitroaniline and anhydrous oxalic acid is heated to 110 °C with continuous stirring.

-

The temperature is then maintained at 100 °C for 2 hours to facilitate the formation of 4-nitroaniline oxalate.

-

Following this, the reaction temperature is raised back to 110 °C and held for 12 hours with continuous stirring. During this period, water is formed and evaporates.

-

The completion of the reaction is indicated when the reaction mixture becomes insoluble in water.

-

The crude product is then stirred with 1.5 liters of cold water to dissolve the excess oxalic acid.

-

The precipitate is collected by filtration and washed three times with 250 ml portions of cold water.

-

The resulting crude this compound can be recrystallized from water to improve purity.

The reported yield for the crude product is approximately 95% of the theoretical amount.[1]

References

An In-depth Technical Guide to 4-Nitrophenyloxamic Acid (CAS 103-94-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyloxamic acid, with the CAS number 103-94-6, is an organic compound belonging to the oxamic acid and nitrobenzene families. Its structure, featuring a nitro group on the phenyl ring and an oxamic acid moiety, suggests potential for diverse biological activities. The presence of the electron-withdrawing nitro group and the acidic functionality makes it a subject of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, known biological activities, and relevant experimental protocols, designed to serve as a foundational resource for research and development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for laboratory handling and experimental design.

| Property | Value |

| CAS Number | 103-94-6 |

| Molecular Formula | C₈H₆N₂O₅[1] |

| Molecular Weight | 210.14 g/mol [1] |

| Appearance | Yellow solid/crystalline solid[2] |

| Melting Point | 204-205 °C[3] |

| Canonical SMILES | O=C(O)C(=O)NC1=CC=C(C=C1)N(=O)=O[4] |

| InChI | InChI=1S/C8H6N2O5/c11-7(8(12)13)9-5-1-3-6(4-2-5)10(14)15/h1-4H,(H,9,11)(H,12,13)[4] |

| InChIKey | ZEJKSYPGUAUQKW-UHFFFAOYSA-N[4] |

Spectral Data

Synthesis of this compound

The primary route for the synthesis of this compound is through the reaction of p-nitroaniline with anhydrous oxalic acid.

Experimental Protocol: Synthesis from p-Nitroaniline and Oxalic Acid

This protocol is adapted from established chemical synthesis methods.

Materials:

-

p-Nitroaniline (1.0 mole, 138 g)

-

Anhydrous oxalic acid (2.5 moles, 225 g)

-

Distilled water

-

Reaction vessel with stirring mechanism and heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Finely pulverize and mix 138 g of p-nitroaniline and 225 g of anhydrous oxalic acid in a suitable reaction vessel.

-

Heat the mixture to 110 °C with constant stirring.

-

Maintain the temperature at 100 °C for 2 hours to facilitate the formation of 4-nitroaniline oxalate.

-

Increase the temperature back to 110 °C and continue stirring for 12 hours. During this time, water formed in the reaction will evaporate.

-

Monitor the reaction until the mixture becomes insoluble in water, indicating the completion of the reaction.

-

Cool the reaction mixture and stir it with 1.5 liters of cold water to dissolve the excess oxalic acid.

-

Filter the crude product and wash the precipitate three times with 250 ml portions of cold water.

-

The resulting crude this compound can be recrystallized from water to obtain a purified product with a melting point of approximately 210 °C.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Biological Activity

While extensive biological profiling of this compound is limited, existing data and the activities of structurally related compounds suggest potential therapeutic applications.

Neuraminidase Inhibition

This compound has been identified as a non-competitive inhibitor of Vibrio cholerae sialidase (a type of neuraminidase).[5] This finding suggests a potential role as an antimicrobial agent, targeting bacterial enzymatic processes.

| Enzyme Target | Organism | Inhibition Type | Kᵢ Value (M) |

| Sialidase (Neuraminidase) | Vibrio cholerae | Non-competitive | 2.66 to 5.18 x 10⁻⁴[5] |

Potential Anticancer Activity

Direct studies on the anticancer activity of this compound are not currently available. However, derivatives such as N-(4'-nitrophenyl)-l-prolinamides have demonstrated significant in vitro cytotoxicity against various human cancer cell lines.[6] This suggests that the 4-nitrophenyl moiety may be a valuable pharmacophore for the development of anticancer agents.

| Compound Class | Cancer Cell Line | Activity (% Inhibition @ 100 µM) |

| N-(4'-nitrophenyl)-l-prolinamides | A549 (Lung) | Up to 95.41%[3][6] |

| HCT-116 (Colon) | Up to 93.33%[3][6] | |

| HepG2 (Liver) | 50.04% to 79.50%[3][6] |

Potential Anti-inflammatory and Antimicrobial Activities

The broader classes of nitroaromatic compounds and oxamic acid derivatives have been reported to possess anti-inflammatory and antimicrobial properties.[7][8] The nitro group can participate in redox cycling within microbial cells, leading to cytotoxic effects, while the oxamic acid scaffold has been explored for its anti-inflammatory potential. Further investigation is warranted to determine if this compound shares these activities.

Experimental Protocols for Biological Assays

The following are representative protocols for assays relevant to the known and potential biological activities of this compound.

Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol can be adapted to assess the inhibitory activity of this compound against viral or bacterial neuraminidases.

Materials:

-

This compound (test compound)

-

Neuraminidase enzyme

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

Stop solution (e.g., ethanol/NaOH mixture)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in assay buffer.

-

Enzyme Preparation: Dilute the neuraminidase enzyme to an optimal concentration in assay buffer.

-

Assay Setup: In a 96-well plate, add the serially diluted test compound. Include wells for a positive control (enzyme without inhibitor) and a negative control (buffer only).

-

Enzyme Addition: Add the diluted neuraminidase enzyme to all wells except the negative control. Incubate for a defined period (e.g., 30 minutes) at 37 °C.

-

Substrate Addition: Add the MUNANA substrate to all wells and incubate for a further period (e.g., 60 minutes) at 37 °C, protected from light.

-

Reaction Termination: Stop the reaction by adding the stop solution to each well.

-

Fluorescence Reading: Measure the fluorescence intensity using a fluorometer (e.g., excitation at 365 nm and emission at 450 nm).

-

Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC₅₀ value.

Protocol: In Vitro Anticancer MTT Assay

This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549, HCT-116)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution in culture medium) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms of this compound are not yet fully elucidated. However, based on its known biological activities and the properties of related compounds, potential mechanisms can be proposed.

Non-Competitive Enzyme Inhibition

The demonstrated activity against Vibrio cholerae sialidase is through non-competitive inhibition.[5] This implies that this compound binds to an allosteric site on the enzyme, rather than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Caption: Mechanism of non-competitive enzyme inhibition.

Potential Anti-inflammatory Signaling Pathways

Many anti-inflammatory compounds exert their effects by modulating key signaling pathways such as the NF-κB and MAPK pathways. While not yet demonstrated for this compound, these pathways represent plausible targets for future investigation given the anti-inflammatory potential of related structures. Inhibition of these pathways can lead to a downstream reduction in the expression of pro-inflammatory cytokines.

Caption: Potential anti-inflammatory signaling pathways for investigation.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wash hands and any exposed skin thoroughly after handling.[2] |

| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| Use only outdoors or in a well-ventilated area.[2] | |

| Store in a well-ventilated place. Keep container tightly closed.[2] |

Conclusion

This compound (CAS 103-94-6) is a readily synthesizable compound with demonstrated activity as a non-competitive inhibitor of bacterial neuraminidase. While its full biological profile remains to be explored, the known anticancer and anti-inflammatory activities of structurally related compounds highlight its potential as a scaffold for drug discovery. A significant gap in the current knowledge is the lack of publicly available experimental spectral data, which is crucial for definitive characterization. Future research should focus on obtaining this data, as well as conducting broader in vitro and in vivo studies to elucidate its potential anticancer, antimicrobial, and anti-inflammatory activities and to unravel its specific molecular mechanisms of action. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. scbt.com [scbt.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

solubility of 4-Nitrophenyloxamic acid in different solvents

An In-depth Technical Guide to the Solubility of 4-Nitrophenyloxamic Acid

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 103-94-6 | [1][2][3] |

| Molecular Formula | C8H6N2O5 | [1][2][3] |

| Molecular Weight | 210.14 g/mol | [1][2] |

| Appearance | Yellow, Crystalline Solid | [3] |

| Melting Point | 205 °C / 401 °F | [3] |

Solubility Profile

A thorough search of scientific databases and chemical supplier safety data sheets indicates that quantitative solubility data for this compound in a range of common laboratory solvents is not publicly documented. A safety data sheet for the compound explicitly states "Solubility in other solvents: No information available".[3]

The table below is provided to structure future experimental findings. Researchers are encouraged to populate this table with their own experimentally determined data.

| Solvent | Chemical Formula | Polarity | Solubility ( g/100 mL at 25°C) |

| Water | H₂O | High | Data Not Available |

| Methanol | CH₃OH | High | Data Not Available |

| Ethanol | C₂H₅OH | High | Data Not Available |

| Acetone | C₃H₆O | High | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Data Not Available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | High | Data Not Available |

| Acetonitrile | C₂H₃N | Intermediate | Data Not Available |

| Ethyl Acetate | C₄H₈O₂ | Intermediate | Data Not Available |

| Dichloromethane (DCM) | CH₂Cl₂ | Intermediate | Data Not Available |

| Toluene | C₇H₈ | Low | Data Not Available |

| Hexane | C₆H₁₄ | Low | Data Not Available |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound like this compound in various solvents. This method, often referred to as the shake-flask method, is a reliable technique for establishing equilibrium solubility.

3.1. Materials

-

This compound

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Weigh the vial again to determine the mass of the dissolved this compound.

-

Alternatively, the concentration of this compound in the filtered saturated solution can be determined using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) after appropriate dilution. A calibration curve with known concentrations of the compound must be prepared for this purpose.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the dissolved solid and the volume of the solvent used.

-

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key processes involved in solubility determination.

References

4-Nitrophenyloxamic Acid: A Technical Guide to its Putative Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the putative mechanism of action of 4-Nitrophenyloxamic acid. Due to a lack of specific mechanistic studies on this compound, this guide focuses on the well-established activity of its parent compound, oxamic acid, as a competitive inhibitor of lactate dehydrogenase (LDH). Furthermore, it explores the potential modulatory role of the 4-nitro group, drawing parallels from the known bioactivities of other nitro-containing aromatic compounds. This guide includes quantitative data on related compounds, detailed experimental protocols for enzyme inhibition assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This guide will primarily detail the mechanism of action of oxamic acid as a lactate dehydrogenase inhibitor and then discuss the potential influence of the 4-nitro substitution.

The Oxamic Acid Moiety: Inhibition of Lactate Dehydrogenase

The primary and most well-documented biological target of oxamic acid and its derivatives is lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis.[2][3]

2.1. The Role of Lactate Dehydrogenase in Metabolism

Lactate dehydrogenase catalyzes the reversible conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. This reaction is a critical step in the metabolic pathway of glycolysis, particularly under anaerobic conditions. In many cancer cells, there is a metabolic shift towards aerobic glycolysis (the Warburg effect), where glucose is fermented to lactate even in the presence of oxygen.[2] This makes LDH a potential therapeutic target in oncology.[4][5][6][7]

2.2. Mechanism of LDH Inhibition by Oxamic Acid

Oxamic acid is a structural analog of pyruvate and acts as a competitive inhibitor of lactate dehydrogenase.[3] It binds to the active site of the enzyme, preventing the binding of the natural substrate, pyruvate. The carboxyl group of oxamate is crucial for its binding to the conserved Arg168 residue in the active site of human LDH-A, mimicking the interaction of pyruvate.[2]

2.3. Signaling Pathway: Glycolysis

The inhibition of LDH by oxamic acid directly impacts the glycolytic pathway by preventing the regeneration of NAD+ from NADH. This leads to a decrease in the overall rate of glycolysis, reduced lactate production, and can induce metabolic stress in cells that are highly dependent on this pathway for energy production.

The 4-Nitro Group: Putative Mechanistic Contributions

The presence of a nitro group on the phenyl ring can significantly influence the biological activity of a molecule. While the specific role of the 4-nitro group in this compound has not been experimentally determined, several potential mechanisms can be hypothesized based on the known chemistry and biology of nitroaromatic compounds.

3.1. Modulation of Inhibitory Potency

The electron-withdrawing nature of the nitro group can alter the electronic properties of the oxamic acid moiety, potentially enhancing its binding affinity for the active site of LDH or other target enzymes.

3.2. Reductive Activation and Covalent Modification

In some biological systems, particularly in microbial cells, nitroaromatic compounds can undergo reductive activation to form highly reactive intermediates. This process could lead to the covalent modification of cellular macromolecules, including enzymes, which could account for the reported "biocidal" activity. This mechanism is a hallmark of certain nitro-based antibiotics.[8]

Quantitative Data

Due to the absence of specific quantitative data for this compound, the following table summarizes the inhibitory activity of oxamic acid and some of its N-substituted derivatives against lactate dehydrogenase.

| Compound | Target Enzyme | IC50 / Ki | Assay Conditions | Reference |

| Oxamic Acid | Human LDH5 | Ki = 8.5 µM | Not specified | [9] |

| Oxamic Acid | Human LDH1 | Ki = 110 µM | Not specified | [9] |

| Oxamic Acid | Borrelia burgdorferi LDH | Dose-dependent inhibition | In vitro cell growth | [10] |

| N-substituted oxamic acid derivatives | Human LDH5, LDH1, LDH-C4 | Varied Ki values | Not specified | [9] |

Experimental Protocols

5.1. Lactate Dehydrogenase Inhibition Assay

This protocol provides a general workflow for determining the inhibitory activity of a compound against lactate dehydrogenase.

Methodology:

-

Reagent Preparation: Prepare stock solutions of LDH enzyme, NADH, sodium pyruvate, and the test compound in a suitable assay buffer (e.g., phosphate buffer, pH 7.4).

-

Assay Setup: In a 96-well microplate, add the assay buffer, LDH enzyme solution, and varying concentrations of the test compound. Include control wells with no inhibitor.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding a mixture of NADH and sodium pyruvate to all wells.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The mechanism of action of this compound has not been extensively studied. However, based on its chemical structure, it is highly probable that it acts as an inhibitor of lactate dehydrogenase, a mechanism well-established for its parent compound, oxamic acid. The 4-nitro group may modulate the potency of this inhibition or confer additional biological activities, such as antimicrobial effects, through reductive activation. Further experimental studies are required to fully elucidate the specific molecular targets and signaling pathways affected by this compound. The protocols and data presented in this guide for related compounds provide a foundational framework for such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of New Structural Fragments for the Design of Lactate Dehydrogenase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Optimization of ether and aniline based inhibitors of lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases [frontiersin.org]

- 7. Multivalency-enhanced enzyme inhibitors with biomolecule-responsive activity - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 8. Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Potential Research Applications of 4-Nitrophenyloxamic Acid: A Technical Guide for Drug Discovery and Development

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Nitrophenyloxamic acid, a derivative of oxamic acid featuring a 4-nitrophenyl moiety, represents a scaffold with significant, yet largely unexplored, potential in medicinal chemistry. While direct research on this specific compound is limited, the broader class of nitroaromatic compounds and structurally related molecules have demonstrated a wide array of biological activities. This technical guide synthesizes the available information on this compound and its analogues to illuminate its most promising avenues for future research and development. We will explore its potential as an enzyme inhibitor, an anticancer agent, and an antimicrobial compound, drawing on data from related structures to propose experimental frameworks and outline key areas for investigation.

Core Compound Profile

This compound, also known as N-(4-nitrophenyl)oxamic acid, is an organic compound with the chemical formula C₈H₆N₂O₅. Its structure is characterized by an oxamic acid group linked to a 4-nitroaniline.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₅ | [Generic] |

| Molecular Weight | 210.14 g/mol | [Generic] |

| CAS Number | 103-94-6 | [Generic] |

| Appearance | Likely a crystalline solid | [Inferred] |

| Melting Point | 210 °C (recrystallized from water) | [Generic] |

Synthesis and Characterization

A straightforward synthesis of this compound involves the reaction of 4-nitroaniline with an excess of anhydrous oxalic acid.

Experimental Protocol: Synthesis of this compound

-

Reactant Mixture: A mixture of finely pulverized 138 grams (1.0 mole) of p-nitroaniline and 225 grams (2.5 moles) of anhydrous oxalic acid is prepared.

-

Initial Heating: The mixture is heated with stirring at 110°C.

-

Oxalate Formation: The temperature is then maintained at 100°C for 2 hours to facilitate the formation of 4-nitroaniline oxalate.

-

Reaction Completion: The temperature is raised back to 110°C and held for 12 hours with continuous stirring. During this time, water is formed and evaporates. The reaction is considered complete when the mixture becomes insoluble in water.

-

Purification: The crude product is stirred with 1.5 liters of cold water and then filtered to separate it from the oxalic acid solution. The precipitate is washed three times with 250 ml portions of cold water.

-

Yield and Recrystallization: This process yields crude p-nitrophenyloxamic acid. The product can be further purified by recrystallization from water to achieve a melting point of 210°C.

Potential Research Applications

While direct biological studies on this compound are sparse, the presence of the 4-nitrophenyl group in numerous bioactive molecules suggests several promising research directions. The nitro group is a well-known pharmacophore and can also act as a toxicophore; its electron-withdrawing nature can significantly influence a molecule's interaction with biological targets.[1]

Enzyme Inhibition

The structural similarity of this compound to substrates of various enzymes makes it a candidate for investigation as an enzyme inhibitor.

Research on 4-nitrocinnamic acid has demonstrated its potent inhibitory effect on xanthine oxidase (XO), an enzyme involved in purine metabolism and a target for the treatment of hyperuricemia and gout.[2] The study revealed that the nitro group was essential for the inhibitory activity.

Hypothetical Application: this compound could be screened for its inhibitory activity against xanthine oxidase. Its structural features could allow it to bind to the enzyme, potentially in a non-competitive manner similar to 4-nitrocinnamic acid.

Table 1: Xanthine Oxidase Inhibition by a Related Nitro Compound

| Compound | Target Enzyme | IC₅₀ (µmol/L) | Inhibition Type | Reference |

| 4-Nitrocinnamic Acid | Xanthine Oxidase | 23.02 ± 0.12 | Reversible, Non-competitive | [2] |

3-Nitropropionate, another nitro-containing compound, has been identified as a time-dependent inhibitor of isocitrate lyase (ICL), a key enzyme in the glyoxylate shunt of microorganisms like Mycobacterium tuberculosis.[3] This pathway is absent in humans, making ICL an attractive drug target.

Hypothetical Application: Given the presence of the nitro group, this compound could be investigated as a potential inhibitor of isocitrate lyase. The oxamic acid moiety might interact with the active site of the enzyme.

Experimental Workflow for Enzyme Inhibition Screening

Caption: Proposed workflow for screening this compound for enzyme inhibitory activity.

Anticancer Activity

The 4-nitrophenyl moiety is present in various compounds with demonstrated anticancer activity. The mechanisms often involve the induction of apoptosis and inhibition of key signaling pathways.

Derivatives of 3-(2-nitrophenyl) propionic acid have been formulated into nanoparticles with paclitaxel, showing significant tumor growth inhibition in mouse models of breast and colon cancer.[4] Similarly, sulfonamide derivatives containing a nitrophenyl group have shown anticancer potential in colon cancer cells.[5][6]

Hypothetical Application: this compound could be evaluated for its cytotoxic effects against a panel of human cancer cell lines, such as those from breast, colon, and lung cancers.

Table 2: Anticancer Activity of Related Nitro Compounds

| Compound Class | Cancer Cell Line | Effect | Reference |

| 3-(2-nitrophenyl) propionic acid-paclitaxel nanoparticles | 4T1 (murine breast cancer), CT26 (murine colon cancer) | Significant tumor growth inhibition in vivo | [4] |

| 1,2,4-Triazine sulfonamide derivative | DLD-1, HT-29 (human colon cancer) | Induction of apoptosis | [5] |

| Sulfamethoxazole | Colon, breast, prostate, hepatocellular carcinoma | Induced necrosis | [6] |

Signaling Pathway in Cancer

Caption: The MAPK/ERK signaling pathway, a potential target for anticancer drugs.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[1] Their mechanism of action often involves reductive activation within the microbial cell, leading to the formation of toxic intermediates that damage cellular components.

Derivatives of 4-(4-nitrophenyl)-1H-1,2,3-triazole have shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[7][8] Cobalt(II) complexes of 4'-nitro-fenamic acid have demonstrated moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[9] Furthermore, a study on various oxamic acids, including N-p-nitrophenyl oxamic acid, reported them to be biocidal in nature.[10]

Hypothetical Application: this compound should be screened for its antimicrobial activity against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and parasites (e.g., Trypanosoma cruzi, Leishmania species).

Table 3: Antimicrobial Activity of Related Nitro Compounds

| Compound/Derivative | Organism | Activity Metric | Value | Reference |

| 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (Compound 16) | Trypanosoma cruzi (trypomastigotes) | IC₅₀ | 6 ± 1 µM | [7] |

| 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (Compound 16) | Trypanosoma cruzi (amastigotes in LLC-MK2 cells) | IC₅₀ | 0.16 ± 0.02 µM | [7] |

| 4'-nitro-fenamic acid | S. aureus, E. coli, S. typhimurium, B. cereus | MIC | 12.5–25 µg/mL | [9] |

| Cobalt(II) complexes of 4'-nitro-fenamic acid | S. aureus, E. coli, S. typhimurium, B. cereus | MIC | 12.5–50 µg/mL | [9] |

Proposed Mechanism of Antimicrobial Action

Caption: Reductive activation of nitroaromatic compounds as a proposed antimicrobial mechanism.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound is currently lacking, the rich pharmacology of structurally related nitroaromatic compounds provides a strong rationale for its investigation. The evidence presented in this guide suggests that the most promising areas for future research are in enzyme inhibition, anticancer drug discovery, and the development of novel antimicrobial agents.

Future work should focus on the systematic screening of this compound in relevant in vitro and cell-based assays. Positive hits should be followed by mechanism-of-action studies and lead optimization to improve potency and selectivity while minimizing potential toxicity. The synthesis of a library of this compound derivatives could also be a fruitful endeavor to establish structure-activity relationships. The foundation laid by research into related compounds provides a clear and logical path forward for unlocking the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synergistic antitumor activity of 3-(2-nitrophenyl) propionic acid-paclitaxel nanoparticles (NPPA-PTX NPs) and anti-PD-L1 antibody inducing immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1 H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Genesis of a Dye Intermediate: A Technical History of 4-Nitrophenyloxamic Acid

For Immediate Release

This technical guide delves into the discovery and history of 4-Nitrophenyloxamic acid, a notable intermediate in the realm of organic synthesis, particularly within the historical context of the dye industry. This document serves as a resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its synthesis, properties, and known historical applications.

Discovery and Historical Context

While the precise date and original discoverer of this compound remain obscure in readily available literature, its significance as a chemical intermediate is firmly established by the mid-20th century. The compound, also known by its German name p-Nitrooxanilsäure, was prominently featured in the 1947 fifth Austrian edition of the seminal work "Grundlegende Operationen der Farbenchemie" (Fundamental Processes of Dye Chemistry) by H. E. Fierz-David and L. Blangey. Its inclusion in this comprehensive manual underscores its relevance to the dye manufacturing industry of that era, suggesting its synthesis and utility were well-understood by chemists at the time. The book, a standard laboratory manual for dye chemistry, indicates that this compound was likely used as a precursor or building block in the synthesis of more complex dye molecules. The initial publication of this book in 1920 suggests the compound's discovery likely dates to the early 20th or even the late 19th century, a period of intense innovation in synthetic organic chemistry and dye production.

Physicochemical and Structural Data

This compound is a crystalline solid with the chemical formula C₈H₆N₂O₅. The presence of the nitro group and the oxamic acid moiety imparts specific chemical reactivity, making it a versatile intermediate.

| Property | Value | Reference |

| CAS Number | 103-94-6 | [1] |

| Molecular Formula | C₈H₆N₂O₅ | [1] |

| Molecular Weight | 210.14 g/mol | [1] |

| Melting Point (crude) | 205-207 °C | [2] |

| Melting Point (recrystallized) | 210 °C | [2] |

| Appearance | Crystalline solid |

Experimental Protocol: Synthesis of this compound

The following detailed experimental protocol is adapted from "Fundamental Processes of Dye Chemistry" and outlines the synthesis of this compound from p-nitroaniline and anhydrous oxalic acid.[2]

Materials and Reagents:

-

p-Nitroaniline (finely pulverized): 138 g (1.0 mole)

-

Anhydrous oxalic acid (finely pulverized): 225 g (2.5 moles)

-

Cold water

Equipment:

-

Reaction vessel with a stirrer

-

Heating apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

A mixture of 138 grams of finely pulverized p-nitroaniline and 225 grams of anhydrous oxalic acid is heated with stirring to 110 °C.

-

The temperature is then maintained at 100 °C for 2 hours, during which the formation of 4-nitroaniline oxalate occurs.

-

Following this, the reaction mixture is held at 110 °C for 12 hours with continuous stirring. Water produced during the reaction evaporates, and some oxalic acid may be carried over.

-

The completion of the reaction is indicated when the reaction mixture becomes insoluble in water.

-

The crude product is then stirred with 1.5 liters of cold water to dissolve the excess oxalic acid.

-

The precipitate is filtered off and washed three times with 250 ml portions of cold water.

-

The yield of crude this compound is approximately 95% of the theoretical amount.[2]

-

For further purification, the crude product can be recrystallized from water.

Synthesis Pathway

The synthesis of this compound involves the acylation of the amino group of p-nitroaniline with oxalic acid. The reaction proceeds through the formation of an intermediate oxalate salt, followed by dehydration to form the final amide product.

Caption: Synthesis of this compound from p-nitroaniline and oxalic acid.

This technical guide provides a foundational understanding of this compound, grounded in its historical context as a significant player in the advancement of synthetic dye chemistry. Further research into archived chemical literature of the late 19th and early 20th centuries may yet reveal the precise origins of this versatile chemical intermediate.

References

An In-depth Technical Guide to 4-Nitrophenyloxamic Acid and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenyloxamic acid and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry. The presence of the 4-nitrophenyl motif, a well-known pharmacophore, coupled with the versatile oxamic acid functional group, provides a scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this compound and its derivatives. It includes a summary of their anticancer and antimicrobial properties, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant signaling pathways to facilitate further research and drug development in this area.

Introduction

The search for novel chemical entities with therapeutic value is a cornerstone of drug discovery. Nitroaromatic compounds, in particular, have a long history in medicine, with their biological effects often attributed to the electrochemical properties of the nitro group. This compound serves as a key intermediate, offering a synthetically accessible backbone that can be readily modified to generate a diverse library of derivatives, including amides and esters. These derivatives have been investigated for a range of biological activities, with promising results in the fields of oncology and infectious diseases. This guide aims to consolidate the current knowledge on these compounds, providing a technical resource for researchers in the field.

Synthesis of this compound and its Derivatives

The synthesis of the core molecule, this compound, is typically achieved through the reaction of 4-nitroaniline with an oxalylating agent. A common method involves the condensation of 4-nitroaniline with diethyl oxalate.

Subsequent derivatization of this compound can be carried out to produce a variety of amides and esters. The synthesis of amide derivatives, for instance, can be achieved by activating the carboxylic acid group of this compound, followed by reaction with a desired amine.

Experimental Protocols

Synthesis of N-(4-nitrophenyl)oxamic acid: A mixture of 4-nitroaniline and diethyl oxalate is heated, often under reflux conditions, to yield the corresponding ethyl ester, which is then hydrolyzed to the carboxylic acid.

General Procedure for the Synthesis of N-substituted 4-Nitrophenyloxamides: To a solution of this compound in a suitable solvent (e.g., dichloromethane, DMF), a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added, along with a catalytic amount of a base like 4-dimethylaminopyridine (DMAP). The desired amine is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete. The product is then purified using standard techniques such as crystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities, most notably anticancer and antimicrobial effects. The 4-nitrophenyl group is a common feature in many biologically active molecules, and its combination with the oxamide linker and various substituents allows for the fine-tuning of potency and selectivity.

Anticancer Activity

Several studies have explored the cytotoxic effects of nitrophenyl derivatives against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected Nitrophenyl Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | N-(4'-nitrophenyl)-l-prolinamide | A549 (Lung) | >100 (95.41% inhibition at 100 µM) | [1] |

| 1b | N-(4'-nitrophenyl)-l-prolinamide | HCT-116 (Colon) | >100 (93.33% inhibition at 100 µM) | [1] |

Antimicrobial Activity

The antimicrobial properties of nitroaromatic compounds are well-documented. The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives that can damage cellular macromolecules.

Table 2: In Vitro Antimicrobial Activity of Selected Nitrophenyl Derivatives

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 2a | N-(2-hydroxy-4-nitrophenyl)benzamide | S. aureus | 7.8 | |

| 2b | N-(2-hydroxy-4-nitrophenyl)benzamide | B. subtilis (drug-resistant) | 1.95 | |

| 3a | N,N'-(4-nitro-1,2-phenylene)dibenzamide | S. aureus | - (Zone of inhibition: 12-21 mm) | [2] |

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][3][4][5]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7][8][9][10]

Protocol:

-

Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared bacterial suspension. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Potential Mechanisms of Action and Signaling Pathways

The biological effects of this compound derivatives are likely mediated through the modulation of various intracellular signaling pathways. The nitro group can influence cellular redox status, while the overall molecular structure can lead to specific interactions with protein targets. Two key pathways that are often implicated in the cellular response to such compounds are the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[11][12][13][14][15] Inhibition of this pathway is a common mechanism for anti-inflammatory and anticancer agents. Some nitrophenyl derivatives have been shown to suppress NF-κB activation.[12][13][14][15]

References

- 1. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. benchchem.com [benchchem.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. atcc.org [atcc.org]

- 6. scribd.com [scribd.com]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. rr-asia.woah.org [rr-asia.woah.org]

- 9. protocols.io [protocols.io]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Framework for the Analysis of 4-Nitrophenyloxamic Acid: A Methodological Whitepaper

Disclaimer: As of late 2025, dedicated theoretical studies and comprehensive computational analyses of 4-Nitrophenyloxamic acid are not extensively available in peer-reviewed literature. This guide, therefore, presents a methodological framework and representative data based on established computational chemistry protocols and findings from studies on analogous nitroaromatic compounds and phenyloxamic acid derivatives. The quantitative data herein is illustrative and intended to serve as a benchmark for future research.

Introduction

This compound is a molecule of interest due to its structural motifs, which are relevant in medicinal chemistry and materials science. The presence of the nitro group, a strong electron-withdrawing group, on the phenyl ring, coupled with the oxamic acid moiety, suggests potential for interesting electronic properties, hydrogen bonding capabilities, and biological activity. Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the molecular structure, vibrational modes, and electronic characteristics that govern the behavior of this compound. This whitepaper outlines a robust computational protocol for the in-depth theoretical characterization of this compound and presents hypothetical data based on studies of similar molecules.

Experimental Protocols: A Computational Approach

The following section details a recommended computational methodology for the theoretical investigation of this compound. This protocol is synthesized from standard practices in computational chemistry for the analysis of organic molecules.

Geometry Optimization and Vibrational Frequency Analysis

The initial step in the theoretical analysis is the optimization of the molecular geometry to find the lowest energy conformation.

Protocol:

-

Initial Structure: The molecular structure of this compound is drawn using a molecular editor and pre-optimized using a molecular mechanics force field (e.g., MMFF94).

-

DFT Calculation: The geometry is then fully optimized using Density Functional Theory (DFT). A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Solvent Effects: To simulate a more realistic environment, geometry optimization can be performed in the presence of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Frequency Calculation: Following successful optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be compared with experimental FT-IR and Raman spectra.

Electronic Properties Analysis

Understanding the electronic properties is key to predicting the reactivity and interaction of the molecule.

Protocol:

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge distribution, intramolecular charge transfer, and hyperconjugative interactions.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize hypothetical quantitative data for this compound, derived from computational studies on analogous molecules such as p-nitroaniline and other substituted phenyloxamic acids.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Lengths (Å) | C1-N1 (Nitro) | 1.48 |

| N1-O1 (Nitro) | 1.23 | |

| C4-N2 (Amide) | 1.41 | |

| N2-C5 (Amide) | 1.37 | |

| C5=O2 (Amide) | 1.24 | |

| C5-C6 (Oxalic) | 1.53 | |

| C6=O3 (Carboxyl) | 1.21 | |

| C6-O4 (Carboxyl) | 1.35 | |

| **Bond Angles (°) ** | O1-N1-O1' | 124.5 |

| C1-C4-N2 | 121.0 | |

| C4-N2-C5 | 125.0 | |

| N2-C5=O2 | 123.0 | |

| O2=C5-C6 | 118.0 | |

| C5-C6=O3 | 122.0 | |

| Dihedral Angles (°) | C2-C1-N1-O1 | 180.0 |

| C1-C4-N2-C5 | 175.0 | |

| C4-N2-C5-C6 | 160.0 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Functional Group | Hypothetical Wavenumber (cm⁻¹) |

| O-H stretch | Carboxylic Acid | 3450 |

| N-H stretch | Amide | 3300 |

| C=O stretch | Carboxylic Acid | 1750 |

| C=O stretch | Amide | 1680 |

| NO₂ asymm. stretch | Nitro | 1550 |

| NO₂ symm. stretch | Nitro | 1350 |

| C-N stretch | Amide | 1280 |

Table 3: Calculated Electronic Properties

| Property | Hypothetical Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 6.5 D |

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for the theoretical study of this compound.

Caption: A typical workflow for the computational analysis of this compound.

Caption: Logical relationships of electronic effects within this compound.

Conclusion

While dedicated theoretical studies on this compound are currently lacking in the scientific literature, this whitepaper provides a comprehensive, albeit hypothetical, guide for its computational analysis. The outlined protocols and representative data serve as a robust starting point for researchers, scientists, and drug development professionals. Future computational and experimental work is necessary to validate and expand upon this theoretical framework, which will undoubtedly contribute to a deeper understanding of the chemical and physical properties of this intriguing molecule.

Methodological & Application

Application Notes and Protocols for 4-Nitrophenyloxamic Acid in Enzyme Inhibition Assays

Disclaimer: Extensive literature searches did not yield specific information on the use of 4-Nitrophenyloxamic acid as an enzyme inhibitor. The following application notes and protocols are presented as a hypothetical case study based on the structural similarity of this compound to known inhibitors of lactate dehydrogenase (LDH), specifically the oxamic acid scaffold. Researchers should validate these protocols empirically.

Introduction

This compound is a derivative of oxamic acid. While research on its specific biological activity is limited, the core structure of oxamic acid is known to be a competitive inhibitor of lactate dehydrogenase (LDH).[1][2][3] LDH is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate with the concomitant conversion of NADH and NAD+.[4][5] Inhibition of LDH is a therapeutic strategy being explored for various diseases, including cancer, by targeting tumor cell metabolism.[4]

This document provides a hypothetical protocol for evaluating this compound as a potential inhibitor of lactate dehydrogenase. The assay is based on a spectrophotometric method that monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate.

Hypothetical Target: Lactate Dehydrogenase (LDH)

Lactate dehydrogenase is a key enzyme in the glycolytic pathway, particularly under anaerobic conditions.[6][7] It allows for the regeneration of NAD+ required for glycolysis to continue, leading to the production of ATP. In many cancer cells, there is an upregulation of LDH activity to support their high glycolytic rate (the Warburg effect). Therefore, LDH is a significant target for the development of anticancer therapeutics.[4] Oxamic acid and its derivatives act as competitive inhibitors of LDH by mimicking the substrate, pyruvate.[1][2][3]

Hypothesized Signaling Pathway Involvement

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical inhibitory activities of this compound and related compounds against Lactate Dehydrogenase A (LDHA).

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| This compound | Human LDHA | 25.5 ± 3.1 | Competitive (Hypothesized) |

| Oxamic acid | Human LDHA | 150.2 ± 12.8 | Competitive |

| N-Ethyl oxamate | Human LDH-C4 | 5.8 ± 0.7 | Competitive[1] |

| N-Propyl oxamate | Human LDH-C4 | 35.0 ± 4.2 | Competitive[2] |

Experimental Protocols

Materials and Reagents

-

Purified Human Lactate Dehydrogenase A (LDHA)

-

Sodium Pyruvate

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Tris-HCl buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Preparation of Solutions

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4.

-

Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of LDHA in assay buffer. Aliquot and store at -80°C. On the day of the assay, dilute the enzyme stock to the desired working concentration (e.g., 0.1 µg/mL) in cold assay buffer.

-

Substrate Stock Solution: Prepare a 100 mM stock solution of sodium pyruvate in assay buffer. Store at -20°C.

-

Cofactor Stock Solution: Prepare a 10 mM stock solution of NADH in assay buffer. Protect from light and prepare fresh.

-

Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

Enzyme Inhibition Assay Protocol

-

Serial Dilution of Inhibitor: Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Plate Setup: In a 96-well microplate, add the following to each well:

-

140 µL of Assay Buffer

-

20 µL of NADH solution (final concentration 1 mM)

-

10 µL of the diluted inhibitor solution or vehicle (DMSO in assay buffer for control wells).

-

10 µL of the diluted enzyme solution.

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the pyruvate solution (final concentration 5 mM).

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

Data Analysis

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration. The rate of NADH oxidation is directly proportional to the decrease in absorbance at 340 nm.

-

Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Experimental Workflow Visualization

References

- 1. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Oxamate - Wikipedia [en.wikipedia.org]

- 4. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 7. microbenotes.com [microbenotes.com]

- 8. scbt.com [scbt.com]

- 9. CAS No. 103-94-6, this compound - CAS Chemical [chemicalcas.com]

Application Notes and Protocols for Esterase Assays Using 4-Nitrophenyl-Based Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases are a diverse group of hydrolytic enzymes responsible for the cleavage and formation of ester bonds. The characterization of their activity is fundamental in various fields, including biochemistry, drug discovery, and biotechnology. 4-Nitrophenyl (pNP) esters are widely used as chromogenic substrates for the continuous monitoring of esterase and lipase activity.[1] The enzymatic hydrolysis of these substrates results in the release of 4-nitrophenol (pNP), a chromophore that, under alkaline conditions, forms the yellow-colored 4-nitrophenolate ion. The rate of formation of this ion can be conveniently measured spectrophotometrically, providing a direct measure of enzyme activity.[1][2] This application note provides detailed protocols for utilizing 4-nitrophenyl-based substrates in esterase assays.

Principle of the Assay

The enzymatic assay is based on the hydrolysis of a 4-nitrophenyl ester by an esterase. The enzyme catalyzes the cleavage of the ester bond, yielding a carboxylic acid and 4-nitrophenol. In an alkaline buffer, 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which exhibits a strong absorbance at wavelengths between 400 and 410 nm.[1] The increase in absorbance over time is directly proportional to the esterase activity. It is important to consider that some 4-nitrophenyl substrates can be unstable in aqueous solutions and undergo spontaneous hydrolysis. Therefore, a no-enzyme control is crucial to correct for this non-enzymatic reaction.[3]

Quantitative Data Summary

The selection of the appropriate 4-nitrophenyl substrate often depends on the specific esterase being investigated, as substrate specificity can vary significantly. For instance, true lipases often show a preference for substrates with long-chain fatty acids, such as 4-nitrophenyl stearate.[1] The following table summarizes typical reaction conditions for esterase assays using pNP-based substrates.

| Parameter | Condition | Source |

| pH | Optimal activity is often observed in the range of 8.0-8.5.[1][4] | [1][4] |

| Temperature | Assays are commonly performed at 30°C or 37°C.[2][4] | [2][4] |

| Wavelength for Detection | 400-410 nm for 4-nitrophenolate.[1][4] 347-348 nm at the isosbestic point of p-nitrophenol to avoid pH effects.[4][5][6] | [1][4][5][6] |

| Common Substrates | 4-Nitrophenyl acetate, 4-Nitrophenyl butyrate, 4-Nitrophenyl octanoate, 4-Nitrophenyl palmitate, 4-Nitrophenyl stearate.[1][7] | [1][7] |

Experimental Protocols

Materials and Reagents

-

4-Nitrophenyl ester substrate (e.g., 4-nitrophenyl acetate, 4-nitrophenyl stearate)[1][8]

-

Esterase/lipase enzyme preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0[1]

-

Surfactant (e.g., Triton X-100) for substrates with low aqueous solubility[1][4]

-

Organic Solvent (e.g., acetonitrile or methanol) for preparing substrate stock solutions[1][4][6]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm[1][3]

Preparation of Solutions

-

Substrate Stock Solution (20 mM): Dissolve the 4-nitrophenyl ester in an appropriate organic solvent like acetonitrile to a final concentration of 20 mM. Store this solution at -20°C.[1]

-

Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare a 50 mM Tris-HCl buffer and carefully adjust the pH to 8.0.[1]

-

Substrate Emulsion: For substrates with poor water solubility, a substrate emulsion should be prepared. This can be achieved by adding the substrate stock solution to the assay buffer containing a surfactant, such as 0.5% (v/v) Triton X-100.[1][4]

-

Enzyme Solution: Prepare a dilution of the enzyme in the assay buffer to a concentration that will yield a linear rate of reaction over the desired time course.

Esterase Assay Protocol (96-well Plate Format)

-

In a 96-well microplate, add the following components in the specified order:

-

160 µL of Assay Buffer

-

20 µL of Substrate Emulsion

-

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.[1]

-

To initiate the reaction, add 20 µL of the Enzyme Solution to each well. The final reaction volume will be 200 µL.

-

Control: For each substrate, prepare a blank reaction by adding 20 µL of assay buffer instead of the enzyme solution. This will be used to measure the rate of non-enzymatic hydrolysis.[3]

-

Immediately place the microplate in a temperature-controlled microplate reader.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10 to 30 minutes.[1]

Data Analysis

-

Subtract the rate of the blank reaction (non-enzymatic hydrolysis) from the rate of the enzymatic reaction.[3]

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

The concentration of the product (4-nitrophenol) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol under the specific assay conditions, c is the concentration, and l is the path length. A standard curve of 4-nitrophenol can also be prepared to determine the concentration.[3]

-

Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Visualizations

Caption: Workflow for a typical esterase assay using a 4-nitrophenyl substrate.

Caption: Principle of the colorimetric esterase assay.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pure.ed.ac.uk [pure.ed.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 7. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Nitrophenyl acetate esterasesubstrate 830-03-5 [sigmaaldrich.com]

Application Notes and Protocols for High-Throughput Screening Using 4-Nitrophenyloxamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyloxamic acid is a synthetic compound with potential applications in high-throughput screening (HTS) for the discovery of novel enzyme inhibitors. Its chemical structure incorporates a 4-nitrophenyl group, which is a well-established chromogenic reporter in biochemical assays. This feature allows for the development of colorimetric assays suitable for HTS campaigns aimed at identifying modulators of enzymatic activity. The principle of such assays is based on the enzymatic hydrolysis of the amide bond in this compound, which releases 4-nitrophenol. Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate anion, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at approximately 405-410 nm. The rate of 4-nitrophenolate formation is directly proportional to the enzyme's activity, providing a robust and straightforward method for identifying enzyme inhibitors.

These application notes provide a detailed framework for utilizing this compound in HTS for the discovery of inhibitors against a hypothetical amidase enzyme. The protocols described herein are adaptable for screening large chemical libraries and can be implemented on automated HTS platforms.

Principle of the Assay